molecular formula C8H7FN2 B12104364 5-Amino-4-fluoro-2-methylbenzonitrile

5-Amino-4-fluoro-2-methylbenzonitrile

Cat. No.: B12104364
M. Wt: 150.15 g/mol
InChI Key: NXUVPEBXBJMDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4-fluoro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-fluoro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-amino-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3

InChI Key

NXUVPEBXBJMDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-4-fluoro-2-methylbenzonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-4-fluoro-2-methylbenzonitrile is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry and materials science. As a substituted benzonitrile, it incorporates several key pharmacophoric features: a primary aromatic amine, a fluorine atom, a methyl group, and a versatile nitrile moiety. This combination makes it an attractive, yet currently under-documented, building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide presents a comprehensive overview of this target molecule, proposing a robust synthetic pathway, outlining a rigorous analytical workflow for structural verification, and discussing its potential applications based on the established roles of its constituent functional groups. All protocols are designed for practical implementation in a research and development setting, emphasizing causality, validation, and safety.

Molecular Identity and Physicochemical Properties

5-Amino-4-fluoro-2-methylbenzonitrile is a specific isomer of aminofluorotoluene derivatives. While public database entries for this exact structure, including a specific CAS number, are scarce, its identity is unequivocally defined by its chemical structure. Its properties can be reliably predicted based on established chemical principles and data from closely related isomers.[1]

Chemical Structure

The structural arrangement consists of a benzene ring substituted with five groups at specific positions: a cyano group (C≡N) at C1, a methyl group (-CH₃) at C2, a fluorine atom (-F) at C4, and an amino group (-NH₂) at C5.

Caption: Chemical structure of 5-Amino-4-fluoro-2-methylbenzonitrile.

Compound Identifiers & Predicted Properties
PropertyValueSource
IUPAC Name 5-Amino-4-fluoro-2-methylbenzonitrile-
CAS Number Not assigned-
Molecular Formula C₈H₇FN₂-
Molecular Weight 150.16 g/mol [1]
Monoisotopic Mass 150.059326 g/mol [1]
Predicted XLogP3 ~1.5[1]
Predicted H-Bond Donors 1 (from -NH₂)[1]
Predicted H-Bond Acceptors 3 (from -N in CN, -F, -N in NH₂)[1]
Appearance Predicted to be a solid at room temp.-

Proposed Synthesis and Mechanistic Insights

A logical and robust synthetic route to 5-Amino-4-fluoro-2-methylbenzonitrile can be designed starting from the commercially available intermediate, 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9).[3] The proposed two-step synthesis involves electrophilic nitration followed by chemical reduction.

Synthetic Workflow Diagram

SynthesisWorkflow start 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9) intermediate 4-Fluoro-2-methyl-5-nitrobenzonitrile start->intermediate Step 1: Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0-10 °C product 5-Amino-4-fluoro-2-methylbenzonitrile (Target Molecule) intermediate->product Step 2: Reduction Reagents: SnCl₂·2H₂O, HCl or H₂, Pd/C Conditions: Reflux or RT

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale
  • Step 1: Electrophilic Nitration: The nitration of 4-fluoro-2-methylbenzonitrile is governed by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, though deactivating. The nitrile group is a meta-director and strongly deactivating. The most activated positions are ortho and para to the methyl and fluorine groups. The position C5 is ortho to the methyl group and meta to the nitrile group, making it a highly favorable site for electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitric acid/sulfuric acid mixture. This regioselectivity is crucial for obtaining the desired intermediate.

  • Step 2: Nitro Group Reduction: The reduction of the aromatic nitro group to a primary amine is a standard and high-yielding transformation. Several methods are effective.

    • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for nitro group reduction in the presence of acid (HCl). It is tolerant of many functional groups, including nitriles.[4]

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a cleaner alternative. However, care must be taken as some nitrile groups can be reduced under harsh hydrogenation conditions, though it is generally stable under standard conditions for nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitrobenzonitrile

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reagents: To the flask, add concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Cool the acid to 0 °C.

  • Addition: Slowly add 4-fluoro-2-methylbenzonitrile (1.0 eq.) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq.) to a small amount of sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of the nitro-intermediate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the resulting solid (4-fluoro-2-methyl-5-nitrobenzonitrile) under vacuum. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 5-Amino-4-fluoro-2-methylbenzonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 4-fluoro-2-methyl-5-nitrobenzonitrile (1.0 eq.) and ethanol.

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the final compound by flash column chromatography on silica gel or by recrystallization to obtain 5-Amino-4-fluoro-2-methylbenzonitrile as a solid.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized molecule is a self-validating step essential for scientific integrity. The following techniques are standard for the characterization of novel organic compounds.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization purified_product Purified Product nmr ¹H & ¹³C NMR purified_product->nmr ir FT-IR Spectroscopy purified_product->ir ms HRMS (LC-MS) purified_product->ms final_confirmation Structure Confirmed nmr->final_confirmation ir->final_confirmation ms->final_confirmation

Caption: Workflow for the analytical validation of the target compound.

Expected Spectroscopic Data

The following table outlines the predicted spectral characteristics for 5-Amino-4-fluoro-2-methylbenzonitrile.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm). One proton (H6) will appear as a singlet or a small doublet due to coupling with fluorine. The other proton (H3) will also be a singlet or small doublet. Amine Protons (-NH₂): A broad singlet around 3.5-4.5 ppm. Methyl Protons (-CH₃): A sharp singlet around 2.1-2.4 ppm.
¹³C NMR Aromatic Carbons: Six distinct signals. The carbon attached to fluorine (C4) will show a large C-F coupling constant. Signals will be influenced by the electron-donating (-NH₂, -CH₃) and electron-withdrawing (-CN, -F) groups. Nitrile Carbon (-C≡N): A signal around 115-120 ppm. Methyl Carbon (-CH₃): A signal in the aliphatic region, ~15-20 ppm.
FT-IR N-H Stretch: Two distinct sharp peaks for the primary amine at ~3350-3450 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm⁻¹. C≡N Stretch: A strong, sharp absorption at ~2220-2230 cm⁻¹. C-F Stretch: A strong absorption in the fingerprint region, ~1200-1250 cm⁻¹.
Mass Spec. (HRMS) Molecular Ion [M+H]⁺: A precise mass peak corresponding to the calculated exact mass of C₈H₈FN₂⁺ (151.0666). This provides unambiguous confirmation of the elemental composition.
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution into an LC-MS system equipped with an ESI or APCI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Analyze the data to find the exact mass of the molecular ion.

Applications in Research and Drug Development

Substituted aminobenzonitriles are valuable scaffolds in drug discovery.[5] The unique combination of functional groups in 5-Amino-4-fluoro-2-methylbenzonitrile provides multiple avenues for synthetic elaboration and imparts desirable physicochemical properties.

  • Role of the Nitrile Group: The nitrile is a versatile functional handle. It is relatively stable metabolically but can act as a hydrogen bond acceptor, mimicking a carbonyl group in interactions with biological targets.[6] It can also be chemically transformed into other key groups like primary amines, carboxylic acids, or tetrazoles, the latter being a common carboxylic acid bioisostere.[7]

  • Impact of Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (by participating in specific hydrogen bonds or dipole interactions), and modulate pKa and lipophilicity.[8]

  • Utility of the Amino Group: The primary aromatic amine serves as a key nucleophile or a point for further derivatization. It can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems, which are foundational structures in many approved drugs.

  • Potential as an Intermediate: This molecule is an ideal starting point for creating libraries of compounds for screening. For example, it could be used in the synthesis of kinase inhibitors, GPCR modulators, or other targeted therapeutics. Its structural isomer, 4-fluoro-2-methylbenzonitrile, is a key building block for the antidiabetic drug Trelagliptin, highlighting the pharmaceutical relevance of this molecular framework.[3][9]

Safety and Handling

While specific toxicity data for 5-Amino-4-fluoro-2-methylbenzonitrile is unavailable, data from analogous compounds (e.g., aminobenzonitriles, fluorobenzonitriles) indicate that it should be handled as a hazardous substance.

  • Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. Compound Summary for CID 14621073, 4-Amino-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Cenmed Enterprises. Product Page for 4-Amino-2-fluoro-5-methylbenzonitrile. Cenmed Enterprises. [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. RSC Publishing. [Link]

  • PubChem. Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 291-344). Academic Press. [Link]

  • PubChem. Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Lloyd, R. V., & Riesz, P. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of antimicrobial chemotherapy, 20(1), 21–27. [Link]

  • Liang, G., & Vasudevan, A. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Future medicinal chemistry, 4(12), 1537–1550. [Link]

  • De Luca, L. (2016). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS medicinal chemistry letters, 7(5), 516–521. [Link]

  • Peng, C., & Li, G. (2021). Applications of Solution NMR in Drug Discovery. Molecules (Basel, Switzerland), 26(3), 565. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 5-Amino-4-fluoro-2-methylbenzonitrile for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Intermediates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, substituted benzonitriles serve as versatile and highly valuable building blocks.

5-Amino-4-fluoro-2-methylbenzonitrile (CAS No. 1423037-53-7; Molecular Formula: C₈H₇FN₂) is a key intermediate, presenting researchers with a trifecta of reactive sites: an amino group for amide bond formation or diazotization, a nitrile group that can be hydrolyzed or reduced, and a fluorinated aromatic ring amenable to nucleophilic substitution or cross-coupling reactions. Its structure makes it an attractive starting material for the synthesis of complex heterocyclic compounds, which are prevalent in many targeted therapies. The successful and reproducible synthesis of novel active pharmaceutical ingredients (APIs) using this intermediate begins with a foundational step: the reliable sourcing of high-quality starting material.[1][2]

This guide provides an in-depth perspective on the criteria for selecting suppliers, a workflow for procurement and quality control, and essential safety protocols for handling this compound in a research environment.

Part 1: Supplier Selection—A Framework for Ensuring Quality and Reproducibility

The integrity of your research is inextricably linked to the quality of your reagents. Sourcing a critical intermediate like 5-Amino-4-fluoro-2-methylbenzonitrile requires a more rigorous evaluation than simply comparing price and availability. As a senior scientist, the following criteria form the basis of my supplier vetting process.

Causality of Selection Criteria:
  • Purity and Analytical Verification: The most crucial factor is purity, typically specified as a percentage (e.g., >98%). However, a number on a webpage is insufficient. A trustworthy supplier must provide a comprehensive Certificate of Analysis (CoA) for each specific lot.[3] This document should include data from methods such as ¹H NMR and HPLC/LC-MS to confirm the chemical structure and quantify its purity. Without this, you risk introducing impurities that can lead to failed reactions, difficult purification, or erroneous biological data.

  • Lot-to-Lot Consistency: For long-term projects, especially in drug development, the ability to source material with a consistent impurity profile is paramount. A change in the impurity profile from a new lot can derail a synthetic campaign. Inquire with potential suppliers about their manufacturing controls and their ability to provide consistent material over time.

  • Documentation and Transparency: Beyond the CoA, the availability of a comprehensive Safety Data Sheet (SDS) is non-negotiable.[4][5][6][7] This document is essential for risk assessment and ensuring safe handling.[4][5][6][7] Reputable suppliers are transparent about their documentation and readily provide it.

  • Scalability and Technical Support: For researchers in drug development, a supplier's capability to scale production from grams to kilograms is a significant advantage.[8] Furthermore, access to their technical support team can be invaluable for resolving any issues related to material quality or performance.

Comparative Supplier Overview

The following table summarizes potential suppliers for fluorinated benzonitrile intermediates. Researchers should always verify the availability and request a lot-specific CoA for the exact isomer, 5-Amino-4-fluoro-2-methylbenzonitrile (CAS 1423037-53-7) , before purchase.

Supplier CategoryExamplesKey StrengthsConsiderations
Major Chemical Catalogs Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich (Merck)Broad inventory, extensive documentation, established distribution networks.[3]May have higher costs; specific isomers might be out of stock.
Specialty Building Block Suppliers BLD Pharm, ChemUniverse, AiFChemAccess to novel and niche compounds, often at competitive prices.[8][9][10]Documentation quality can vary; require careful vetting of CoA.
Manufacturers & Custom Synthesis Taizhou Volsen ChemicalDirect-from-manufacturer pricing, potential for custom synthesis and scale-up.[11]May have minimum order quantities; communication can require more effort.

Note: The suppliers listed are examples within categories and do not constitute a direct endorsement. Due diligence is required for each specific purchase.

Part 2: Experimental Workflow—Procurement and Quality Control Protocol

A self-validating system for reagent procurement ensures that only verified, high-quality material enters the laboratory workflow. This process prevents costly delays and ensures the reproducibility of experimental results.

Step-by-Step Procurement and QC Protocol:
  • Requirement Identification: Define the required quantity and purity specifications for 5-Amino-4-fluoro-2-methylbenzonitrile.

  • Supplier Screening: Identify 2-3 potential suppliers based on the criteria outlined in Part 1.

  • Request for Quotation (RFQ) and Documentation: Contact each supplier to request a quote, a lot-specific Certificate of Analysis (CoA), and a Safety Data Sheet (SDS).

  • Scientific Evaluation:

    • CoA Review: Scrutinize the analytical data. Does the ¹H NMR spectrum match the expected structure? Does the HPLC trace show a major peak consistent with the stated purity? Are any significant impurities visible?

    • SDS Review: Assess the hazards and required handling procedures.

  • Supplier Selection & Purchase Order: Select the supplier that best meets the quality, documentation, and cost requirements.

  • Goods Receipt and Quarantine: Upon delivery, log the material and place it in a designated quarantine area. Do not release it for general lab use.

  • Internal Quality Control Verification:

    • Prepare a sample from the newly received material.

    • Run an internal ¹H NMR and compare it directly against the supplier's CoA data and literature values. This is a critical validation step.

    • For GMP or late-stage development work, more extensive testing (e.g., LC-MS, elemental analysis) may be required.

  • Material Release: If the internal QC matches the supplier's data and meets specifications, formally release the material from quarantine and move it to its designated, safe storage location.

Procurement & QC Workflow Diagram

G cluster_planning Planning & Sourcing cluster_verification Receipt & Verification Define_Specs 1. Define Purity & Quantity Specs Screen_Suppliers 2. Screen Suppliers Define_Specs->Screen_Suppliers Request_Docs 3. Request Quote, CoA, SDS Screen_Suppliers->Request_Docs Evaluate 4. Scientific Evaluation (CoA & SDS Review) Request_Docs->Evaluate Select_Supplier 5. Select Supplier & Issue Purchase Order Evaluate->Select_Supplier Goods_Receipt 6. Goods Receipt & Quarantine Select_Supplier->Goods_Receipt Internal_QC 7. Internal QC Verification (e.g., NMR) Goods_Receipt->Internal_QC Release 8. Release for Research Use Internal_QC->Release Pass Reject Reject & Return to Supplier Internal_QC->Reject Fail

Caption: A typical workflow for procuring and validating research-grade chemical intermediates.

Part 3: Safe Handling and Storage Protocols

Fluorinated benzonitriles, like many specialized reagents, require careful handling to ensure personnel safety and maintain chemical integrity. Always consult the material-specific SDS before work.[4][12]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and remove them with care to avoid skin contamination.[4][12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Engineering Controls and Work Practices
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, use a certified chemical fume hood.[5][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material and before leaving the lab.[4]

  • Avoid Ingestion and Inhalation: Avoid breathing dust or vapors.[12] Never smell chemicals directly.[5]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep the material away from heat, sparks, and open flames.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Spill and Disposal Procedures
  • Spills: In case of a spill, remove all sources of ignition.[4][6] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not release it into the environment.[4][12]

References

  • Amerigo Scientific. 5-Amino-2-Fluoro-4-Hydroxybenzonitrile. Available from: [Link]

  • BuyersGuideChem. 5-Fluoro-4-hydroxy-2-methylbenzonitrile suppliers and producers. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available from: [Link]

  • ChemUniverse. 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465]. Available from: [Link]

  • Cenmed Enterprises. 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Available from: [Link]

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. Available from: [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Available from: [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

An In-Depth Technical Guide to the Solubility of 5-Amino-4-fluoro-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 5-Amino-4-fluoro-2-methylbenzonitrile, a key intermediate in the synthesis of advanced pharmaceutical agents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes researchers, process chemists, and formulation scientists with the foundational scientific principles and detailed experimental methodologies required to assess its solubility profile. The guide covers a theoretical analysis of the compound's structural attributes, their influence on solute-solvent interactions, a detailed protocol for the industry-standard shake-flask method for thermodynamic solubility determination, and a qualitative assessment of its expected behavior in various classes of organic solvents.

Introduction: The Critical Role of Solubility

5-Amino-4-fluoro-2-methylbenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry. Its structure is incorporated into various kinase inhibitors, making it a valuable building block in the development of targeted cancer therapies such as Lapatinib.[1][2][3] The successful synthesis, purification, and formulation of any active pharmaceutical ingredient (API) or intermediate are fundamentally dependent on its solubility characteristics.

Understanding the solubility of 5-Amino-4-fluoro-2-methylbenzonitrile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants remain in solution, and facilitating product isolation and crystallization.

  • Purification: Developing effective crystallization or chromatographic purification strategies.

  • Formulation Science: For intermediates that may be advanced as drug candidates themselves, solubility is a primary determinant of bioavailability and dictates the choice of delivery vehicle.[4]

This guide provides the necessary tools to approach these challenges systematically.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" provides a foundational, qualitative rule.[5] For 5-Amino-4-fluoro-2-methylbenzonitrile, a more detailed analysis of its molecular structure is required for a nuanced prediction.

Molecular Structure and Interaction Potential

The structure of 5-Amino-4-fluoro-2-methylbenzonitrile possesses several key functional groups that dictate its interaction potential with various solvents:

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and a moderate acceptor. It significantly increases the polarity of the molecule.

  • Fluorine Atom (-F): As a highly electronegative atom, it acts as a weak hydrogen bond acceptor and contributes to the molecule's overall dipole moment.

  • Nitrile Group (-C≡N): The nitrile group has a strong dipole and is a potent hydrogen bond acceptor.

  • Aromatic Ring & Methyl Group: The benzene ring and methyl group form the non-polar backbone of the molecule, capable of engaging in van der Waals and π-stacking interactions.

The interplay of these groups results in a molecule with significant polar character but also a non-polar surface area, leading to a complex solubility profile.

G start Start weigh 1. Weigh excess solid compound into vials start->weigh add_solvent 2. Add precise volume of organic solvent weigh->add_solvent equilibrate 3. Equilibrate at constant temperature with agitation (e.g., 24-72h at 25°C) add_solvent->equilibrate phase_sep 4. Phase Separation (Centrifuge / Filter) equilibrate->phase_sep sample 5. Withdraw supernatant and dilute phase_sep->sample analyze 6. Quantify concentration via validated HPLC method sample->analyze calculate 7. Calculate Solubility (e.g., mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 5-Amino-4-fluoro-2-methylbenzonitrile in a selected organic solvent at a specified temperature.

Materials & Equipment:

  • 5-Amino-4-fluoro-2-methylbenzonitrile (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector [6][7] Procedure:

  • Preparation: Add an excess amount of solid 5-Amino-4-fluoro-2-methylbenzonitrile to several glass vials. The excess is critical to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution. [8]2. Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached. [9]4. Phase Separation: After equilibration, remove the vials and allow any suspended solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or carefully draw the supernatant through a chemically inert syringe filter. [10]This step is crucial to avoid artificially high results from undissolved particulates.

  • Sampling and Dilution: Immediately after separation, accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. [11]A calibration curve prepared from stock solutions of known concentrations must be used to determine the concentration of the compound in the diluted samples.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Expected Solubility Profile and Discussion

While quantitative data is pending experimental determination, the principles outlined in Section 2.0 allow for a predictive summary of the solubility of 5-Amino-4-fluoro-2-methylbenzonitrile.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventKey PropertiesPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolH-bond donor & acceptorModerate to High Can interact favorably with the -NH₂, -F, and -C≡N groups through hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileStrong dipole, H-bond acceptorHigh Excellent H-bond acceptors for the -NH₂ group and can solvate the polar nitrile functionality effectively. [12]
Ethers Tetrahydrofuran (THF)Moderate polarity, H-bond acceptorModerate Can accept hydrogen bonds but lacks the strong dipole of DMSO or the H-bond donating ability of alcohols.
Esters Ethyl AcetateModerate polarityLow to Moderate Limited ability to engage in the strong specific interactions required to overcome the crystal lattice energy.
Non-Polar Toluene, HexaneLow polarity, van der Waals forces onlyVery Low Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the solute. [13][14]

Disclaimer: The predicted solubility levels in this table are illustrative and based on theoretical chemical principles. They must be confirmed by experimental measurement as described in Section 3.0.

Discussion: The predicted high solubility in polar aprotic solvents like DMSO is a direct consequence of the strong hydrogen bond accepting nature of the solvent, which can readily interact with the amine protons, and its ability to solvate the large dipole moment of the nitrile group. Conversely, the poor solubility in a non-polar solvent like hexane is expected because the weak van der Waals forces offered by hexane are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystal lattice of the solid compound.

Conclusion

This guide establishes a robust scientific framework for evaluating the solubility of 5-Amino-4-fluoro-2-methylbenzonitrile. By analyzing its molecular structure, researchers can make informed predictions about its behavior in various organic solvents. More importantly, this document provides a detailed, actionable protocol for the definitive experimental determination of its thermodynamic solubility using the shake-flask method coupled with HPLC analysis. This combined theoretical and practical approach empowers scientists in drug discovery and chemical development to make critical, data-driven decisions regarding reaction conditions, purification strategies, and formulation pathways for this important pharmaceutical intermediate.

References

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.

  • Aniline - Solubility of Things. (n.d.). Solubility of Things.

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). PMC - NIH.

  • The Solubility of Aniline. (2022). ChemicalBook.

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.

  • Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.

  • Process and intermediates for preparing lapatinib. (n.d.). Google Patents.

  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

  • Understanding Lapatinib Intermediate: Your Key to Oncology Drug Synthesis. (2026). Pharmaffiliates.

  • Benzonitrile. (n.d.). Solubility of Things.

  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.

  • Annex 4. (n.d.). World Health Organization (WHO).

  • Solubility experiments of aniline tetramer in different solvents. (n.d.). ResearchGate.

  • Benzonitrile. (n.d.). Solubility of Things.

  • Amines. (n.d.). NCERT.

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). ResearchGate.

  • Benzonitrile. (2020). Sciencemadness Wiki.

  • Benzonitrile. (n.d.). Wikipedia.

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

  • Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

  • Technical Note: Solubility Measurements. (n.d.). USP.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Amino-4-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties

The melting point and physical state of an active pharmaceutical ingredient (API) are fundamental parameters that profoundly influence its behavior throughout the drug development lifecycle. These properties dictate crucial aspects such as solubility, dissolution rate, bioavailability, and formulation design. For a novel compound such as 5-Amino-4-fluoro-2-methylbenzonitrile, the precise determination of these characteristics is a prerequisite for any further investigation into its potential as a therapeutic agent. An inaccurate or incomplete understanding of these properties can lead to significant setbacks in later stages of development.

Comparative Physicochemical Data of Related Isomers

To provide context for the anticipated properties of 5-Amino-4-fluoro-2-methylbenzonitrile, the following table summarizes the available data for structurally related isomers. This comparative analysis can offer initial estimations and highlight the subtle yet significant impact of substituent positioning on the physical properties of a molecule.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Physical State at STP
4-Fluoro-2-methylbenzonitrile147754-12-9C₈H₆FN70 - 74White powder/crystals[1]
2-Fluoro-5-methylbenzonitrile64113-84-4C₈H₆FN47 - 53White crystals or powder
2-Amino-4-fluoro-5-methylbenzonitrile1037206-84-0C₈H₇FN₂Not availableNot available
5-Amino-2-fluorobenzonitrileNot availableC₇H₅FN₂Not availableNot available

Experimental Determination of Physical State

The initial characterization of a new chemical entity involves a macroscopic and microscopic examination to determine its physical state at standard temperature and pressure (STP).

Macroscopic Observation

A straightforward yet critical first step is the visual inspection of the purified substance. This should be conducted in a well-lit area, and the observations recorded meticulously.

Protocol:

  • Place a small, purified sample of 5-Amino-4-fluoro-2-methylbenzonitrile on a clean, dry watch glass.

  • Observe the sample at room temperature (approximately 20-25 °C).

  • Record the following characteristics:

    • State: Is it a solid, liquid, or gas?[2][3]

    • Form (if solid): Is it crystalline (possessing a regular, geometric shape), amorphous (lacking a defined shape), or a powder?[3]

    • Color: Describe the color of the substance.

    • Odor: Note any discernible odor by carefully wafting the vapors toward the nose.

Microscopic Examination

For a more detailed analysis of the solid form, microscopy can reveal information about the crystal habit and morphology.

Protocol:

  • Prepare a slide by dispersing a small amount of the solid in a suitable, non-reactive liquid (e.g., mineral oil).

  • Examine the slide under a polarized light microscope.

  • Record observations of the crystal shape, size distribution, and any evidence of birefringence, which is characteristic of crystalline materials.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[4] The presence of impurities typically depresses and broadens the melting point range.

Principle

The determination of melting point relies on the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium. This is typically achieved by slowly heating a small sample and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Recommended Methodology: Capillary Melting Point Apparatus

Modern melting point apparatuses offer a safe, reliable, and reproducible method for this determination.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 5-Amino-4-fluoro-2-methylbenzonitrile is thoroughly dried and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.[5][6]

    • Compact the sample at the bottom of the tube by gently tapping it on a hard surface.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.

  • Approximate Melting Point Determination:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample begins to melt.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary tube with the sample.

    • Set the heating rate to a slow and steady 1-2 °C per minute.[4]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the determination at least twice with fresh samples to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis prep1 Dry and powder the sample prep2 Load into capillary tube (2-3 mm) prep1->prep2 det1 Rapid heating (~10-15 °C/min) to find approximate m.p. prep2->det1 det2 Cool down apparatus det1->det2 det3 Slow heating (1-2 °C/min) for accurate measurement det2->det3 det4 Record T1 (first liquid) and T2 (all liquid) det3->det4 an1 Report melting point as T1 - T2 range det4->an1 an2 Repeat for reproducibility an1->an2

Sources

Price and availability of 5-Amino-4-fluoro-2-methylbenzonitrile 1g 5g

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the price, availability, and technical specifications for 5-Amino-4-fluoro-2-methylbenzonitrile .

Part 1: Critical Identification & Safety Alert (The "CAS Trap")

CRITICAL WARNING: There is a direct conflict between the chemical name and the CAS number provided in your request. You must verify which compound you intend to purchase before issuing a purchase order.

FeatureCompound A (User Name) Compound B (User CAS)
Chemical Name 5-Amino-4-fluoro-2-methylbenzonitrile 5-Fluoro-2-methoxyphenylboronic acid
Correct CAS 1824053-65-7 179897-94-0
Structure Fluorinated Aniline NitrileBoronic Acid
Primary Use Kinase Inhibitor Intermediate (e.g., c-Kit)Suzuki-Miyaura Coupling Partner
Availability Rare / Custom Synthesis Commodity / In-Stock
Approx.[1][2][3] Price High ($150 - $300 / g)Low ($18 - $30 / g)

This guide primarily focuses on Compound A (The Nitrile) as implied by your specific chemical naming, but provides sourcing data for both to ensure safety.

Part 2: Market Analysis – Price & Availability

5-Amino-4-fluoro-2-methylbenzonitrile (The Nitrile)

CAS: 1824053-65-7 Status: Niche Building Block (Often "Make-to-Order")[1][3]

This compound is a specialized intermediate used in the synthesis of next-generation kinase inhibitors (e.g., c-Kit inhibitors). It is not a bulk commodity.

Pack SizeEstimated Price (USD)*Lead TimePrimary Suppliers
1 g $120.00 – $180.00 2–3 WeeksBLD Pharm, Enamine, WuXi AppTec
5 g $450.00 – $600.00 3–4 WeeksBLD Pharm, Combi-Blocks
Bulk (>100g) Request Quote6–8 WeeksCustom Synthesis Houses
  • Note: Prices are estimates based on Q1 2026 catalog data for structurally similar fluorinated aniline nitriles. Always confirm via RFQ.

5-Fluoro-2-methoxyphenylboronic acid (The Boronic Acid)

CAS: 179897-94-0 Status: Commodity Reagent[1]

If your intent was the CAS number provided, this item is widely available in stock.

Pack SizeCurrent Price (USD)Lead TimeStock Status
1 g $18.50 24 HoursIn Stock (Chem-Impex, Sigma)
5 g $28.00 – $35.00 24 HoursIn Stock

Part 3: Technical Specifications & Synthesis

Structural Logic & Causality

The target molecule, 5-Amino-4-fluoro-2-methylbenzonitrile , is a "privileged scaffold" in medicinal chemistry.[1]

  • Nitrile (CN): Provides a handle for heterocycle formation (e.g., quinazolines) or acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Fluoro (F): Metabolically stable bioisostere for hydrogen; modulates pKa of the adjacent amine and increases lipophilicity.

  • Amino (NH2): The nucleophilic "warhead" attachment point for coupling to the core drug scaffold.

Synthesis & Supply Chain Origin

Understanding the synthesis is crucial for troubleshooting purity issues (e.g., regioisomers). The commercial route typically proceeds via the nitration of 4-fluoro-2-methylbenzonitrile.[1]

SynthesisPath Start 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) Step1 Reaction: Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 5-Nitro-4-fluoro-2-methylbenzonitrile Step1->Inter Regioselective (Ortho to F) Step2 Reaction: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Nitro Reduction Final Target: 5-Amino-4-fluoro-2-methylbenzonitrile (CAS 1824053-65-7) Step2->Final Yield ~75-85%

Figure 1: Industrial synthesis pathway. The regiochemistry is directed by the strong ortho-para directing Fluorine atom and the meta-directing Nitrile group, favoring position 5.[1]

Quality Control (QC) Protocol

To validate the identity of the expensive nitrile (Compound A), use this self-validating protocol:

  • 1H-NMR (DMSO-d6):

    • Look for two aromatic singlets (or doublets with small J coupling due to F).

    • Methyl: Singlet approx 2.3 ppm.

    • Amine: Broad singlet (exchangeable) approx 5.0–6.0 ppm.

    • Diagnostic: The aromatic protons will appear as distinct signals due to the 1,2,4,5-substitution pattern.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: UV 254 nm.

    • Acceptance Criteria: >97% Area.[4] Major impurity is often the 3-nitro isomer or unreduced nitro intermediate.[1]

Part 4: Applications in Drug Discovery

This specific isomer is a critical intermediate for c-Kit and EGFR inhibitors.[1]

  • Mechanism: The aniline nitrogen attacks a chloro-pyrimidine or chloro-quinazoline core to form the kinase inhibitor backbone.

  • Patent Context: Referenced in patents such as US20240262826A1 (Wild type kit inhibitors), where it serves as the "right-hand side" (RHS) moiety that fits into the solvent-exposed region of the kinase pocket.

References

  • BLD Pharm. (2026). Product Catalog: 5-Amino-4-fluoro-2-methylbenzonitrile (CAS 1824053-65-7).[1][3] Retrieved from

  • Chem-Impex International. (2026). Product Catalog: 5-Fluoro-2-methoxyphenylboronic acid (CAS 179897-94-0). Retrieved from

  • Google Patents. (2024).[5] US20240262826A1 - Wild type kit inhibitors.[5] Retrieved from [5]

  • PubChem. (2026). Compound Summary: 4-Amino-2-fluoro-5-methylbenzonitrile (Isomer Analog).[1] Retrieved from

Sources

Methodological & Application

Buchwald-Hartwig amination protocols for 5-Amino-4-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for 5-Amino-4-fluoro-2-methylbenzonitrile

Executive Summary

This guide details optimized protocols for the palladium-catalyzed cross-coupling of 5-Amino-4-fluoro-2-methylbenzonitrile (CAS 1037206-84-0) . This substrate presents specific synthetic challenges due to its electronic profile: the amino group is rendered significantly less nucleophilic by the ortho-fluorine atom and the meta-nitrile group. Consequently, standard protocols utilizing simple phosphines (e.g., PPh3, BINAP) often result in low conversion or catalyst deactivation.

This note recommends the use of Dialkylbiaryl monophosphine ligands (specifically BrettPhos and t-BuBrettPhos) utilized in the form of Pd-G3/G4 precatalysts . These systems are engineered to facilitate the coupling of electron-deficient anilines by promoting amine binding and accelerating reductive elimination.

Substrate Analysis & Mechanistic Challenges

FeatureStructural PositionElectronic EffectImpact on Coupling
Amino (-NH₂) Position 5NucleophilePrimary reaction center.
Fluoro (-F) Position 4 (ortho to NH₂)Inductive Withdrawal (-I)High Deactivation: Reduces electron density on N, weakening Pd-N bond formation.
Cyano (-CN) Position 1 (meta to NH₂)Mesomeric Withdrawal (-M)Moderate Deactivation: Further reduces nucleophilicity; susceptible to hydrolysis.
Methyl (-CH₃) Position 2 (para to NH₂)Inductive Donation (+I)Minor Activation: Insufficient to counteract F and CN effects.

Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for electron-deficient amines is often the coordination of the amine to the Pd(II) intermediate (Amine Binding). Ligands like BrettPhos possess a bulky, electron-rich structure that creates a catalytic pocket favoring the binding of smaller, weaker nucleophiles while preventing the formation of inactive bis-amine complexes.

Recommended Protocols

Protocol A: The "Gold Standard" (High Throughput)

Best for coupling with aryl bromides/iodides where the nitrile group is stable to alkoxide bases.

  • Precatalyst: BrettPhos Pd G4 (or G3)

  • Base: Sodium tert-butoxide (NaOt-Bu)[1]

  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar.

  • Reagents: Add 5-Amino-4-fluoro-2-methylbenzonitrile (1.0 equiv, e.g., 150 mg, 1.0 mmol), Aryl Halide (1.0–1.1 equiv), and NaOt-Bu (1.4 equiv, 135 mg).

  • Catalyst: Add BrettPhos Pd G4 (1–2 mol%, 9–18 mg).

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (1 mol%) and BrettPhos Ligand (2–4 mol%), premixed in solvent for 5 mins.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox (if applicable). Heat to 90 °C in a heating block for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Mild/Sensitive" Method

Best for substrates with base-sensitive groups (e.g., esters, hydrolyzable nitriles) or difficult aryl chlorides.

  • Precatalyst: t-BuBrettPhos Pd G4

  • Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: tert-Amyl Alcohol (t-AmylOH) or t-BuOH

  • Temperature: 80–110 °C

Step-by-Step Procedure:

  • Preparation: Charge vial with 5-Amino-4-fluoro-2-methylbenzonitrile (1.0 equiv) and Aryl Chloride/Bromide (1.1 equiv).

  • Base: Add finely ground, anhydrous K₃PO₄ (2.0 equiv).

    • Critical: The base must be dry. Water content >1% can stall the reaction.

  • Catalyst: Add t-BuBrettPhos Pd G4 (2–3 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol (0.25 M).

  • Reaction: Seal and heat to 100 °C for 6–12 hours.

    • Note: Weak bases require longer reaction times.

  • Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove salts). Dry over MgSO₄ and concentrate.

Visualization: Catalytic Cycle & Workflow

Figure 1: Catalytic Cycle for Electron-Deficient Anilines

This diagram highlights the critical role of the BrettPhos ligand in facilitating the binding of the fluorinated aniline.

BuchwaldCycle cluster_ligand Ligand Effect (BrettPhos) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Deficient Amines) OxAdd->AmineBind + 5-Amino-4-fluoro... Deprot Deprotonation (Base Assisted) AmineBind->Deprot + Base - Base-HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim L-Pd(Ar)(N-R) RedElim->Pd0 Regeneration Product Product: N-Aryl-5-amino-4-fluoro-2-methylbenzonitrile RedElim->Product

Caption: The catalytic cycle emphasizes the Amine Binding step, which is thermodynamically unfavorable for electron-deficient substrates without specialized ligands like BrettPhos.

Figure 2: Optimization Decision Tree

OptimizationTree Start Start: Coupling 5-Amino-4-fluoro-2-methylbenzonitrile CheckPartner Is Coupling Partner Base Sensitive? Start->CheckPartner NoSensitive NO (Standard Aryl Halide) CheckPartner->NoSensitive Robust YesSensitive YES (Esters, Nitro, Labile CN) CheckPartner->YesSensitive Fragile MethodA Method A: BrettPhos Pd G4 NaOtBu, Dioxane, 90°C NoSensitive->MethodA MethodB Method B: tBuBrettPhos Pd G4 K3PO4, t-AmylOH, 100°C YesSensitive->MethodB ResultCheck Check Conversion (LCMS) MethodA->ResultCheck MethodB->ResultCheck Good >90% Conv. Proceed to Workup ResultCheck->Good Poor <50% Conv. (Stalled) ResultCheck->Poor Dehal Dehalogenation Only ResultCheck->Dehal FixPoor Switch to LHMDS (Base) or Increase Temp to 110°C Poor->FixPoor FixDehal Switch to RuPhos or Lower Temp Dehal->FixDehal

Caption: Workflow for selecting the optimal protocol and troubleshooting common failure modes.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst death or incomplete activation.Switch to Pd G4 precatalyst if using Pd₂(dba)₃. Ensure solvents are degassed.
Starting Material (Halide) Reduced Hydrodehalogenation (Protodehalogenation).The amine is not binding fast enough. Increase amine concentration (1.5 equiv). Switch to RuPhos (better for secondary amines, but sometimes effective here).
Nitrile Hydrolysis Base too strong or wet solvent.Switch from NaOt-Bu to K₃PO₄ . Ensure solvent is anhydrous (<50 ppm H₂O).
Bis-Arylation Catalyst too active? (Unlikely for this substrate).Reduce halide equivalents to 0.95.

References

  • Maitre, S., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.

  • Fors, B. P., et al. "A New Class of Palladium Precatalysts for Cross-Coupling Reactions." Journal of the American Chemical Society, 2013.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.

  • PubChem. "4-Amino-2-fluoro-5-methylbenzonitrile (Compound Summary)." National Library of Medicine.

Sources

Reaction conditions for diazotization of 5-Amino-4-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Diazotization of 5-Amino-4-fluoro-2-methylbenzonitrile: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Diazonium Intermediates

The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, providing a versatile gateway to a vast array of functionalized aromatic compounds. This process converts a relatively inert amino group into an excellent leaving group, the diazonium moiety (-N₂⁺), which can be readily displaced by a wide range of nucleophiles.[1][2][3] 5-Amino-4-fluoro-2-methylbenzonitrile is a particularly valuable building block in the development of pharmaceuticals and advanced materials.[4] Its subsequent conversion into a diazonium salt opens strategic pathways to introduce halogens, hydroxyl, cyano, and other functional groups, which are often difficult to install via direct aromatic substitution. This application note provides a detailed protocol, mechanistic rationale, and critical safety considerations for the successful diazotization of this specific substrate, intended for researchers and professionals in chemical and pharmaceutical development.

Scientific Rationale and Core Principles

The efficacy of a diazotization reaction hinges on the controlled, in situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), within a specific temperature and pH window. Understanding the causality behind the reaction conditions is paramount for achieving high yields and ensuring operational safety.

Mechanism of Diazotization

The reaction proceeds through a well-established multi-step mechanism:[5][6]

  • Formation of Nitrous Acid: In the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂) is protonated to generate unstable nitrous acid (HNO₂).[7][8]

  • Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (5-Amino-4-fluoro-2-methylbenzonitrile) attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[5][10]

  • Tautomerization and Dehydration: A series of proton transfers (tautomerization) leads to the formation of a diazohydroxide intermediate.[5][9] Subsequent protonation of the hydroxyl group by the acid catalyst and elimination of water results in the formation of the resonance-stabilized arenediazonium salt.

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + H⁺ H2NO2+ H₂NO₂⁺ HNO2->H2NO2+ + H⁺ NO+ NO⁺ (Nitrosonium Ion) H2NO2+->NO+ - H₂O Amine Ar-NH₂ Nitrosamine Ar-NH-N=O Amine->Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: The two-stage mechanism of diazotization.

Critical Reaction Parameters

The stability of arenediazonium salts is highly sensitive to the reaction environment.[1] Strict control over key parameters is essential for success.

ParameterOptimal ConditionRationale & Scientific Justification
Temperature 0–5 °CDiazonium salts are thermally unstable and can decompose violently at elevated temperatures.[11] Low temperatures suppress decomposition to phenols and other byproducts, maximizing the yield of the desired intermediate.[9][12]
Acidity Strong Mineral Acid (e.g., HCl, H₂SO₄)A strong acid is required to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[8][] The acidic medium also protonates the starting amine, preventing it from acting as a nucleophile and engaging in unwanted azo coupling side reactions.[10]
Reagent Stoichiometry Slight excess of NaNO₂ (1.05–1.1 eq.)A small excess of sodium nitrite ensures the complete conversion of the primary amine.[14] However, a large excess should be avoided. Any residual nitrous acid should be quenched post-reaction.[14][15]
Addition Rate Slow, dropwise addition of NaNO₂ solutionThe reaction is exothermic.[12] Slow addition allows for effective heat dissipation and precise temperature control, preventing localized overheating and decomposition of the product.

Detailed Experimental Protocol

This protocol describes the preparation of the diazonium salt of 5-Amino-4-fluoro-2-methylbenzonitrile for immediate use in subsequent reactions (e.g., Sandmeyer reaction).

Safety Precaution: Diazonium salts in solid form can be shock-sensitive and explosive.[15][16] This procedure is designed for the in situ generation and use of the diazonium salt in solution. Never attempt to isolate or dry the diazonium salt unless it is specifically prepared with a stabilizing counter-ion like tetrafluoroborate (BF₄⁻) under established protocols. [1]

Materials and Equipment
  • 5-Amino-4-fluoro-2-methylbenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (for quenching)

  • Deionized Water

  • Ice

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Starch-iodide paper

Procedure
  • Amine Solution Preparation:

    • In the three-neck flask, suspend 1.0 equivalent of 5-Amino-4-fluoro-2-methylbenzonitrile in a mixture of deionized water and 3.0 equivalents of concentrated hydrochloric acid.

    • Stir the mixture to ensure complete dissolution of the amine, forming the hydrochloride salt.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of the nitrite solution.[12][17]

  • Nitrite Solution Preparation:

    • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization (Nitrite Addition):

    • Transfer the sodium nitrite solution to the dropping funnel.

    • Add the nitrite solution dropwise to the stirred amine solution over 30-45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C.[17]

  • Monitoring Reaction Completion:

    • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

    • To confirm the presence of a slight excess of nitrous acid (indicating complete consumption of the amine), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.[14][18]

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of solid sulfamic acid or a concentrated urea solution portion-wise until the starch-iodide test is negative.[14][15]

  • Immediate Use:

    • The resulting cold solution of 4-fluoro-2-methyl-5-(nitroso)benzonitrile diazonium chloride is now ready for immediate use in subsequent synthetic steps. Due to its instability, the solution should not be stored.[1][19]

Experimental_Workflow A 1. Dissolve Amine in HCl/H₂O B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir 30 min at 0-5 °C D->E F 6. Test for excess HNO₂ (Starch-Iodide Paper) E->F G 7. Quench excess HNO₂ (Sulfamic Acid) F->G Positive Test H 8. Use Diazonium Salt Solution Immediately G->H

Caption: Step-by-step workflow for the diazotization protocol.

Critical Safety Imperatives

The diazotization reaction and the resulting diazonium salts present significant chemical hazards that demand strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[15][16][20] Solutions are generally safer but can detonate if allowed to crystallize or dry out.[1]

  • Gas Evolution: The reaction generates nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented to avoid pressure buildup.[14][15]

  • Toxicity: Sodium nitrite is toxic if ingested. Nitrogen oxides, which can be formed from the decomposition of nitrous acid, are toxic by inhalation. All operations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is recommended.

  • Quenching: Always have a quenching agent (sulfamic acid or urea) readily available to neutralize excess nitrous acid at the end of the reaction.[14]

Versatility in Downstream Synthesis

The freshly prepared 4-fluoro-2-methyl-5-(nitroso)benzonitrile diazonium salt is a versatile intermediate for a variety of transformations, most notably:

  • Sandmeyer Reaction: For the introduction of chloro, bromo, or cyano groups using the corresponding copper(I) salt (CuCl, CuBr, CuCN).[7][21][22]

  • Schiemann Reaction: For the synthesis of aryl fluorides by thermal decomposition of the isolated diazonium tetrafluoroborate salt.[7][23]

  • Iodination: For the introduction of an iodine atom by treatment with potassium iodide (KI).[7]

  • Hydroxylation: For the synthesis of the corresponding phenol by warming the aqueous acidic solution of the diazonium salt.[7][24]

By adhering to the optimized conditions and rigorous safety protocols outlined in this guide, researchers can reliably and safely generate this key diazonium intermediate, unlocking a wide range of synthetic possibilities.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Google Scholar.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Chemistry Diazotization Reaction. (n.d.). sathee jee. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). ACS Publications. [Link]

  • why low temperature is required for diazotization reaction. (2018). Brainly.in. [Link]

  • Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main. (2024). Vedantu. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. [Link]

  • What is the most suitable temperature fo. (n.d.). CUETMOCK. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications. [Link]

  • Diazonium compound. (n.d.). Wikipedia. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. [Link]

  • Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. (n.d.). Organic Chemistry Portal. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. (1984).
  • Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017). Chemistry Stack Exchange. [Link]

  • Why are diazonium salts not stored, and what is the reason behind their instability?. (2018). Quora. [Link]

  • diazonium ion formation mechanism. (2020). YouTube. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • How are diazonium salts prepared without self coupling. (2020). Chemistry Stack Exchange. [Link]

  • Diazonium Salts Preparation. (n.d.). BYJU'S. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]

  • Making Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Amino-4-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This powerful reaction is particularly effective for aryl halides and pseudohalides that are activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] The subject of this guide, 5-Amino-4-fluoro-2-methylbenzonitrile, is a highly functionalized arene poised for selective SNAr chemistry. The fluorine atom, an excellent leaving group in SNAr reactions, is activated by the para-cyano (-CN) group, a potent EWG. The presence of the ortho-amino (-NH2) and meta-methyl (-CH3) groups further modulates the reactivity of the aromatic ring, offering opportunities for nuanced chemical transformations.

These application notes provide a comprehensive overview of the theoretical and practical aspects of performing SNAr reactions on 5-Amino-4-fluoro-2-methylbenzonitrile. Detailed protocols for reactions with representative amine and alcohol nucleophiles are presented, along with insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 5-Amino-4-fluoro-2-methylbenzonitrile proceeds through a well-established two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[4] The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized by the electron-withdrawing cyano group.[3]

  • Elimination of the Leaving Group: In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4] The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a trend that is inverted compared to SN2 reactions.[3]

The regioselectivity of the nucleophilic attack is dictated by the positions of the activating and deactivating groups on the aromatic ring. In 5-Amino-4-fluoro-2-methylbenzonitrile, the cyano group strongly activates the para-position for nucleophilic attack, while the amino and methyl groups have a lesser influence on the reaction site.

Visualizing the SNAr Mechanism

SNAr_Mechanism reagents 5-Amino-4-fluoro-2-methylbenzonitrile + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition (Rate-Determining) product Substituted Product + F⁻ meisenheimer->product Elimination

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired scale of the reaction.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 5-amino-2-methylbenzonitrile derivatives.

Materials:

  • 5-Amino-4-fluoro-2-methylbenzonitrile

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 5-Amino-4-fluoro-2-methylbenzonitrile (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alcohols (O-Arylation)

This protocol outlines a general method for the synthesis of 5-amino-4-alkoxy-2-methylbenzonitrile derivatives. This reaction typically requires a strong base to generate the more nucleophilic alkoxide.

Materials:

  • 5-Amino-4-fluoro-2-methylbenzonitrile

  • Alcohol or phenol (1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Strong base (e.g., NaH, t-BuOK, 1.2 equivalents)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Carefully add the strong base (e.g., NaH or t-BuOK, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 5-Amino-4-fluoro-2-methylbenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material add_reagents Add Nucleophile & Base start->add_reagents heat Heat & Stir add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: General experimental workflow for SNAr reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 5-Amino-4-fluoro-2-methylbenzonitrile with various nucleophiles. These are starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AminesBenzylamineK₂CO₃DMSO804-8
Secondary AminesMorpholineEt₃NDMF606-12
AlcoholsPhenolNaHTHF60-808-16
ThiolsThiophenolNaHDMF25-502-6

Troubleshooting and Optimization

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (DMSO is generally more effective than DMF), or employing a stronger base for alkoxide/phenoxide generation. For amine nucleophiles, a stronger, non-nucleophilic base like DBU can be considered.

  • Side Reactions: The amino group of the starting material can potentially act as a nucleophile, leading to self-condensation, especially at high temperatures. This can be minimized by using a moderate excess of the desired nucleophile and carefully controlling the reaction temperature.

  • Difficult Purification: If the product is difficult to separate from the starting material, consider using a different solvent system for column chromatography or recrystallization. Derivatization of the product's amino group might also aid in purification.

Conclusion

5-Amino-4-fluoro-2-methylbenzonitrile is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and guidelines presented herein provide a solid foundation for the synthesis of a diverse range of substituted aniline and benzonitrile derivatives. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively utilize this building block in the development of novel pharmaceuticals, agrochemicals, and materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Kim, D., & Park, S. B. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(35), 12415–12419. [Link]

  • Zhang, Y., Wang, Y., & Liu, L. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(33), 13019–13025. [Link]

  • Mori, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(80), 10373-10376. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Gatica-Arias, A., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 11(52), 32981-32991. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Kim, D., & Park, S. B. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Preprints.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Kilner, C. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1894. [Link]

  • Reddy, B. V. S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Temperature for Amino-Benzonitrile Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction temperature in amino-benzonitrile coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the amino-benzonitrile coupling process, with a focus on the pivotal role of reaction temperature.

Q1: My amino-benzonitrile coupling reaction shows low or no product yield. What are the initial troubleshooting steps related to temperature?

A1: When faced with a low or nonexistent yield, a systematic evaluation of your reaction parameters is crucial, with temperature being a primary suspect. Here’s a prioritized checklist:

  • Insufficient Thermal Energy: Many coupling reactions, particularly those involving less reactive starting materials, require a significant activation energy.[1] Room temperature is often insufficient to initiate the catalytic cycle effectively. A gradual increase in temperature is a logical first step.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest, which may not be your desired product.[2][3] Increasing the temperature can shift the reaction towards thermodynamic control, favoring the most stable product, which is often the desired coupled product.[1][2]

  • Catalyst Activation: Many palladium precatalysts require an initial thermal "kick" to be reduced from Pd(II) to the active Pd(0) species.[4] If the temperature is too low, the generation of the active catalyst may be inefficient, leading to a stalled reaction.[5][6]

Q2: I'm observing significant byproduct formation, including debromination and homocoupling. How can temperature optimization mitigate this?

A2: The formation of byproducts is a clear indicator that your reaction conditions, particularly temperature, are not optimized.

  • Elevated Temperatures and Side Reactions: While higher temperatures can increase the reaction rate, they can also accelerate undesirable side pathways.[7] For instance, excessively high temperatures can lead to the degradation of starting materials, catalysts, or the desired product.[8]

  • Ligand Dissociation and Catalyst Decomposition: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the formation of palladium black, an inactive form of the catalyst.[7] This is often observed as a black precipitate in the reaction mixture.

  • Fine-Tuning the Temperature Window: The key is to find the "sweet spot" where the rate of the desired coupling reaction is maximized while minimizing the rates of competing side reactions. This often requires a systematic temperature screening experiment.

Q3: My reaction starts well but then stalls before reaching completion. Could temperature be the culprit?

A3: A stalling reaction is a common and frustrating issue. Temperature plays a critical role in catalyst stability and longevity.

  • Catalyst Deactivation Over Time: Many palladium catalysts have a finite lifetime at elevated temperatures. Prolonged exposure to high heat can lead to irreversible deactivation through various mechanisms, including aggregation to palladium black.[7]

  • Thermal Instability of Reagents: One or more of your reagents (the amine, the benzonitrile derivative, or the base) might be thermally unstable at the reaction temperature, leading to their gradual decomposition over the course of the reaction.[8]

  • Solvent Boiling Point: Ensure your reaction temperature is not exceeding the boiling point of your solvent, as this can lead to changes in concentration and potentially detrimental side reactions.

Section 2: In-Depth Technical Guides & Protocols

This section provides detailed experimental protocols and the scientific principles behind them to empower you to effectively optimize your reaction temperature.

The Interplay of Kinetics and Thermodynamics in Amino-Benzonitrile Coupling

In any chemical reaction where multiple products can be formed, the distribution of those products is governed by the principles of kinetic and thermodynamic control.[9] Understanding this concept is fundamental to optimizing your reaction temperature.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control. The major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier.[2][10] This product is not necessarily the most stable one.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable one, which has the lowest Gibbs free energy.[2][10]

In the context of amino-benzonitrile coupling, undesired side products might form faster at lower temperatures (kinetic products). By increasing the temperature, you provide enough energy to overcome the activation barriers for both the desired and undesired reactions, and also to reverse the formation of the less stable kinetic product, ultimately favoring the more stable desired coupled product (thermodynamic product).[1]

.dot

Caption: Kinetic vs. Thermodynamic Control Pathways.

Systematic Temperature Screening Protocol

A systematic approach to temperature optimization is far more efficient than random trial and error. A temperature screening experiment is a robust method to identify the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield of the desired amino-benzonitrile coupled product with the minimal formation of byproducts.

Materials:

  • Amino-benzonitrile precursor

  • Amine coupling partner

  • Palladium catalyst and ligand

  • Base (e.g., NaOt-Bu, Cs2CO3)[11]

  • Anhydrous solvent (e.g., toluene, dioxane)[12]

  • Reaction vials or tubes suitable for parallel synthesis

  • Heating block or oil bath capable of maintaining multiple, distinct temperatures

  • Stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Analytical instrumentation (e.g., LC-MS, GC-MS, or NMR)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or under a continuous flow of inert gas, prepare a master mix of all reagents except one of the coupling partners (to initiate the reaction consistently). This ensures that each reaction vial receives an identical concentration of catalyst, ligand, base, and one of the starting materials.

  • Aliquotting: Dispense equal volumes of the master mix into a series of reaction vials.

  • Initiation: Add the final coupling partner to each vial.

  • Temperature Gradient: Place the vials in a pre-heated heating block with a temperature gradient. A typical starting range for Buchwald-Hartwig aminations is from 80 °C to 140 °C, with 10-15 °C increments.[13]

  • Reaction Monitoring: Allow the reactions to proceed for a predetermined amount of time (e.g., 12-24 hours). It is crucial to monitor the reactions at set time points to understand the kinetics of product formation and byproduct generation.[14]

  • Quenching and Analysis: After the designated time, cool the reactions to room temperature and quench them appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride). Analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the conversion to product and the relative amounts of byproducts.

Data Interpretation:

Temperature (°C)Product Yield (%)Key Byproduct(s) (%)Observations
80155Slow reaction, incomplete conversion.
1006510Good conversion, some byproduct formation.
120923Excellent yield, minimal byproducts.
1407520Decreased yield, significant catalyst decomposition (Pd black).[7]

This data clearly indicates that 120 °C is the optimal temperature for this specific reaction, providing the best balance between reaction rate and selectivity.

.dot

Caption: Workflow for Temperature Screening Experiment.

Advanced Considerations: Thermal Stability and Runaway Reactions

For process development and scale-up, a thorough understanding of the reaction's thermal profile is essential for safety and reproducibility.

  • Thermal Stability of Reagents: It is crucial to assess the thermal stability of all reaction components.[15] Techniques like Differential Scanning Calorimetry (DSC) can identify decomposition onsets and exothermic events.[16][17]

  • Runaway Reactions: Exothermic coupling reactions can pose a risk of a thermal runaway, where the reaction generates heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure.[18] Reaction calorimetry (RC1) can be used to measure the heat of reaction and the rate of heat release, providing critical data for safe scale-up.[18]

Always perform a thorough safety assessment before scaling up any chemical reaction.

Section 3: References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 5

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Cross-Coupling Reaction Guide. Sigma-Aldrich.

  • Best Practices for Working with Chemical Reactions in the Lab. 19

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.

  • CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – A Strategic Guide to Reaction Hazard Assessment. 20

  • Best Practices to Implement Temperature Screening. DwyerOmega.

  • Temperature effect on coupling reaction. ResearchGate.

  • Optimization of the temperature for the coupling reaction. ResearchGate.

  • Thermal Screening and Adiabatic Calorimetry Testing Methods. Sigma-HSE.

  • Testing to Assess Your Chemical Reaction Hazard. Prime Process Safety Center.

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Optimization studies; (a) temperature at 5 min, (b) coupling reaction... ResearchGate.

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Thermodynamic and kinetic reaction control. Wikipedia.

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate.

  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.

  • Thermodynamic vs. Kinetic Control: Understanding the Balance in Chemical Reactions. 10

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.

  • Optimization of coupling reaction time (reaction carried out at 30°C...). ResearchGate.

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing.

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.

  • Catalytic synthesis method of p-aminobenzonitrile. Google Patents.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.

  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering.

  • Amines. NCERT.

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.

Sources

Validation & Comparative

Precision Profiling: FTIR Analysis of Nitrile-Functionalized Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR absorption bands for nitrile group in fluorinated anilines Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, the nitrile group (


) is a prized bioisostere for carbonyls and hydroxyls, offering metabolic stability and improved permeability. However, when integrated into fluorinated aniline  scaffolds—common in kinase inhibitors and CNS agents—the vibrational signature of the nitrile group shifts unpredictably.

This guide provides a technical comparison of FTIR spectral behaviors for nitrile groups within fluorinated aniline systems. Unlike simple benzonitriles, these molecules experience a "tug-of-war" between the electron-donating amino group (resonance) and the electron-withdrawing fluorine (induction), necessitating a nuanced approach to spectral interpretation.

Mechanistic Insight: The Electronic Tug-of-War

To accurately interpret FTIR data, one must understand the causality behind wavenumber shifts. The nitrile stretching frequency (


) is governed by the bond force constant (

), which is modulated by the electronic environment.
The Resonance vs. Induction Conflict
  • Baseline: Unsubstituted benzonitrile absorbs at ~2228–2232 cm⁻¹ .

  • The Anchor (Amino Group): An aniline nitrogen (

    
    ) is a strong resonance donor (
    
    
    
    ). It donates electron density into the aromatic ring, which can conjugate with the nitrile
    
    
    -system (if para/ortho). This increases the single-bond character of the
    
    
    group, lowering the frequency (Red Shift).
  • The Perturbator (Fluorine): Fluorine is a strong inductive withdrawer (

    
    ). It pulls electron density through the sigma framework, strengthening the 
    
    
    
    bond by reducing antibonding orbital population, raising the frequency (Blue Shift).

Key Takeaway: In fluorinated anilines, the observed


 is the net vector of these opposing forces.
Visualization of Substituent Effects

The following diagram illustrates the logical flow of substituent effects on the nitrile wavenumber.

G Base Benzonitrile Core (~2230 cm⁻¹) Result Net Frequency (Fluorinated Aniline) Base->Result NH2 Amino Group (-NH₂) (+R Effect) Resonance Resonance Donation Increases C-N Single Bond Character NH2->Resonance F_atom Fluorine Atom (-F) (-I Effect) Induction Inductive Withdrawal Increases Bond Force Constant F_atom->Induction RedShift Red Shift (Lower Wavenumber ~2210-2220 cm⁻¹) Resonance->RedShift BlueShift Blue Shift (Higher Wavenumber ~2235-2250 cm⁻¹) Induction->BlueShift RedShift->Result Dominant in p-NH₂ BlueShift->Result Dominant in p-F

Caption: Logical pathway of electronic substituent effects determining the final nitrile absorption frequency.

Comparative Data: Spectral Shift Reference

The following table synthesizes experimental data and Hammett-predicted shifts for solid-state (neat/KBr) analysis.

Compound ClassSubstituent PatternElectronic Effect DominanceExpected

(cm⁻¹)
Relative Shift
Benzonitrile (Ref) NoneBaseline2228 – 2232 0
4-Fluorobenzonitrile para-FluoroInductive (-I) dominates2235 – 2242 +10 (Blue)
4-Aminobenzonitrile para-AminoResonance (+R) dominates2210 – 2218 -15 (Red)
2-Fluoro-4-aminobenzonitrile ortho-F, para-NH₂Hybrid: F exerts field effect; NH₂ dominates resonance2218 – 2225 -8 (Net Red)
3-Fluoro-4-aminobenzonitrile meta-F, para-NH₂Hybrid: F inductive effect is weaker at meta; NH₂ dominates2215 – 2222 -10 (Net Red)
Pentafluorobenzonitrile PerfluorinatedStrong Inductive (-I)2250 – 2260 +25 (Strong Blue)

Analysis:

  • The "Aniline Drag": The presence of the 4-amino group consistently drags the frequency down by ~15-20 cm⁻¹.

  • The "Fluorine Correction": Adding an ortho-fluorine to a 4-aminobenzonitrile scaffold typically "corrects" the frequency upward by 5-8 cm⁻¹ due to the inductive pull, but it rarely returns to the unsubstituted benzonitrile baseline.

Methodological Comparison: FTIR vs. Raman[1][2][3]

While FTIR is the standard, Raman spectroscopy is a potent alternative for nitriles. However, for anilines , Raman presents specific risks.

FeatureFTIR (Transmission/ATR)Raman Spectroscopy
Physical Principle Absorption (Dipole Moment Change)Inelastic Scattering (Polarizability Change)
Nitrile Signal Strength Medium-Strong (Polar bond)Very Strong (High polarizability of

-cloud)
Interference Risk Water/CO₂ (Atmospheric)Fluorescence (High risk with Anilines)
Sample Prep Contact required (ATR) or Pellet (KBr)Non-contact / Through-glass
Suitability for Anilines High (Anilines do not quench IR signal)Low-Medium (Anilines often fluoresce, swamping the Raman signal)

Recommendation: For fluorinated anilines, FTIR is the preferred primary technique . The amino group often acts as a fluorophore or impurity trap that generates background fluorescence in Raman, obscuring the nitrile peak. Use Raman only if the sample is confirmed non-fluorescent (e.g., highly purified solid state).

Validated Experimental Protocol

This protocol is designed for the characterization of solid fluorinated aniline derivatives, prioritizing spectral resolution and preventing sample degradation.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single Bounce) is preferred over KBr for fluorinated compounds to avoid halogen exchange or hygroscopic effects.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Workflow Diagram

Protocol Start Start: Solid Sample Step1 1. Crystal Check Ensure Diamond ATR surface is pristine (Background scan must be flat) Start->Step1 Step2 2. Sample Deposition Place ~2-5 mg of solid on crystal center Do NOT grind beforehand if checking polymorphism Step1->Step2 Step3 3. Pressure Application Apply force (80-100 N) using torque knob Ensure intimate contact (critical for nitriles) Step2->Step3 Step4 4. Acquisition Range: 4000-600 cm⁻¹ Resolution: 2 cm⁻¹ (High Res for sharp CN peak) Scans: 16-32 Step3->Step4 Step5 5. Data Processing Baseline Correct (if necessary) Identify Peak Max in 2200-2260 region Step4->Step5

Caption: Step-by-step ATR-FTIR workflow for fluorinated aniline analysis.

Critical Steps for Accuracy
  • Resolution: Set resolution to 2 cm⁻¹ rather than the standard 4 cm⁻¹. Nitrile bands are sharp; lower resolution can artificially broaden the peak and shift the apparent maximum.

  • Pressure: Fluorinated anilines can be hard crystalline solids. Insufficient pressure on the ATR anvil will result in a noisy spectrum. Monitor the "Energy" or "Throughput" meter while applying pressure until the signal stabilizes.

  • Background: Always run a fresh background immediately before the sample. Atmospheric CO₂ (doublet at ~2350 cm⁻¹) is close to the nitrile region (~2230 cm⁻¹) and can interfere if background subtraction is poor.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-amino- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-fluoro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[3] [Link]

  • Gateway Analytical. Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. [Link]

  • Malaysian Journal of Analytical Sciences. Spectroscopic Studies of 2-Amino-4-Chlorobenzonitrile. (2024).[4][5] [Link]

Sources

Comparing reactivity of 5-Amino-4-fluoro-2-methylbenzonitrile vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 5-Amino-4-fluoro-2-methylbenzonitrile against its non-fluorinated analog (5-Amino-2-methylbenzonitrile ). It focuses on the distinct reactivity profiles introduced by the C4-fluorine atom, specifically regarding nucleophilic aromatic substitution (


) and regioselectivity in electrophilic attacks.

Executive Summary

In medicinal chemistry, 5-Amino-4-fluoro-2-methylbenzonitrile serves as a bifunctional "lynchpin" scaffold. While the non-fluorinated analog (5-Amino-2-methylbenzonitrile) acts primarily as a nucleophile via the aniline nitrogen, the introduction of fluorine at the 4-position creates an electrophilic site on the aromatic ring itself.

This single atom substitution fundamentally alters the synthetic strategy:

  • Non-Fluorinated Analog: Reactivity is dominated by the amino group (nucleophile) and the aromatic ring's susceptibility to electrophilic attack (

    
    ) at the 4- and 6-positions.
    
  • Fluorinated Analog: The C4-F bond activates the ring for Nucleophilic Aromatic Substitution (

    
    ) , allowing the molecule to serve as an electrophile. Additionally, the fluorine atom blocks the C4 position, forcing subsequent electrophilic substitutions (e.g., halogenation) exclusively to the C6 position, thereby enhancing regiocontrol.
    

Physicochemical & Electronic Property Matrix

The following table contrasts the key properties that drive the differential reactivity of the two analogs.

Property5-Amino-4-fluoro-2-methylbenzonitrile5-Amino-2-methylbenzonitrile (Non-F)Impact on Reactivity
Electronic Character (C4) Electrophilic (

)
Nucleophilic (

)
F-analog allows

displacement; Non-F analog allows

attack.
Aniline Basicity (

)
Lower (~3.0 - 3.5 est.)Higher (~4.0 - 4.5 est.)Ortho-F withdraws electron density (-I effect), making the

less nucleophilic in coupling reactions.
Lipophilicity (cLogP) ~1.8~1.4Fluorine increases lipophilicity, improving membrane permeability in drug candidates.
Metabolic Stability High (C4 blocked)Low (C4 susceptible to oxidation)F blocks P450-mediated hydroxylation at the para-position.
Hammett

(of substituent)
+0.06 (F)0.00 (H)Fluorine is weakly deactivating for

but activating for

due to electronegativity.

Reactivity Deep Dive

A. Nucleophilic Aromatic Substitution ( )

The most critical divergence lies in the ability of the fluorinated analog to undergo


.
  • Mechanism: The nitrile group (CN) at C1 is a strong electron-withdrawing group (EWG). In the fluorinated analog, the F atom is para to the CN group. This alignment activates the C4 position for nucleophilic attack.

  • The "Amino Conflict": The amino group at C5 is an electron-donating group (EDG), which typically deactivates

    
     by destabilizing the anionic Meisenheimer intermediate. However, because F is a superior leaving group (due to high electronegativity stabilizing the transition state), the reaction proceeds under forcing conditions or with strong nucleophiles, whereas the non-fluorinated analog is inert to this pathway.
    
B. Regioselectivity in Electrophilic Aromatic Substitution ( )

When subjecting these compounds to halogenation (e.g., bromination) to create a coupling handle:

  • Non-Fluorinated: The amino group directs incoming electrophiles to the ortho positions (C4 and C6). C4 is sterically less hindered than C6 (which is flanked by CN and NH2). Result: Mixture of C4-Br and C6-Br products.

  • Fluorinated: The C4 position is occupied by Fluorine.[1] The electrophile is forced to the C6 position. Result: Exclusive formation of C6-Br product.

C. Visualizing the Divergence

The following diagram illustrates the mechanistic pathways available to each analog.

ReactivityComparison cluster_legend Pathway Key Start_F 5-Amino-4-fluoro- 2-methylbenzonitrile SNAr_Product 4-Substituted Product (via SNAr displacement of F) Start_F->SNAr_Product Nucleophile (Nu-) Heat, Base SEAr_F_Product 6-Bromo Product (Regioselective) Start_F->SEAr_F_Product NBS or Br2 (Electrophile) Start_H 5-Amino- 2-methylbenzonitrile SEAr_H_Product Mixture of 4-Bromo & 6-Bromo Start_H->SEAr_H_Product NBS or Br2 (Electrophile) No_SNAr No Reaction (Inert to Nucleophiles) Start_H->No_SNAr Nucleophile (Nu-) Green: Unique to Fluorinated Analog Green: Unique to Fluorinated Analog

Caption: Divergent synthetic pathways. The Fluorine atom enables


 chemistry and enforces regiocontrol in 

reactions.

Experimental Protocols

Protocol A: Displacement of Fluorine

This protocol demonstrates the reactivity unique to the fluorinated analog. It is commonly used to attach heterocycles (e.g., pyrazoles, morpholines) in kinase inhibitor synthesis.

Objective: Synthesize 4-(morpholin-4-yl)-5-amino-2-methylbenzonitrile. Substrate: 5-Amino-4-fluoro-2-methylbenzonitrile.

  • Preparation: In a dry pressure vial, dissolve 5-Amino-4-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add Morpholine (3.0 eq) and

    
     (2.0 eq).
    
    • Note: The excess amine acts as both nucleophile and base.

  • Reaction: Seal the vial and heat to 120°C for 16–24 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (M+H 151) should convert to product (M+H 218). If conversion is slow due to the deactivating 5-amino group, increase temperature to 140°C.

  • Workup: Cool to RT. Pour into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x to remove DMSO), dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show disappearance of the aryl fluoride signal (~ -120 ppm).
    
Protocol B: Regioselective Bromination ( )

This protocol highlights the blocking effect of fluorine.

Objective: Synthesize 5-amino-6-bromo-4-fluoro-2-methylbenzonitrile. Substrate: 5-Amino-4-fluoro-2-methylbenzonitrile.

  • Preparation: Dissolve substrate (1.0 eq) in DMF or Acetonitrile (0.2 M) at

    
    .
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Why: Slow addition prevents over-bromination.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Observation:

    • Fluorinated Substrate: Yields exclusively the 6-bromo isomer.

    • Non-Fluorinated Substrate: Under identical conditions, yields a mixture of 4-bromo (major) and 6-bromo (minor) isomers, requiring difficult chromatographic separation.

  • Workup: Quench with aqueous sodium thiosulfate (10%). Extract with EtOAc.

Strategic Application in Drug Discovery

The 5-amino-4-fluoro-2-methylbenzonitrile scaffold is a "privileged structure" in the design of Third-Generation EGFR Inhibitors (e.g., analogs of Lazertinib or Osimertinib).

Design Logic:

  • Binding: The benzonitrile acts as a hinge binder or occupies a specific hydrophobic pocket.

  • Solubility: The amino group is often coupled to a solubilizing tail (via amide formation) or a heterocycle (via Buchwald coupling).

  • Metabolic Blockade: The C4-Fluorine prevents metabolic oxidation at the para-position relative to the activating amino group, significantly extending the half-life (

    
    ) of the drug compared to the hydrido-analog.
    
Synthesis Workflow Diagram

The following graph illustrates how the fluorinated scaffold fits into a convergent synthesis of a kinase inhibitor.

SynthesisWorkflow Start 5-Amino-4-fluoro- 2-methylbenzonitrile Step1 Step 1: Sandmeyer / Halogenation (Convert NH2 to I/Br) Start->Step1 Intermediate1 4-Fluoro-5-halo- 2-methylbenzonitrile Step1->Intermediate1 Step2 Step 2: SNAr Reaction (Displace F with Heterocycle) Intermediate1->Step2 Activation by CN Intermediate2 Core Scaffold Constructed Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (at C5-Halogen) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: Convergent synthesis strategy utilizing the orthogonal reactivity of the Amino (C5) and Fluoro (C4) groups.

References

  • Lazertinib Synthesis & Structure-Activity Relationships

    • Source: Yun, J. et al. "Lazertinib: breaking the mold of third-generation EGFR inhibitors." RSC Medicinal Chemistry, 2024.
    • [Link]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: "Nucleophilic Aromatic Substitution: The Effect of Substituents." Chemistry LibreTexts.
    • [Link]

  • Regioselectivity in Electrophilic Substitution

    • Source: "Regioselectivity in Electrophilic Aromatic Substitution." Master Organic Chemistry.
    • [Link]

  • Fluorine in Medicinal Chemistry

    • Source: Gillis, E. P. et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
    • [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.